molecular formula C21H44Cl2N2O4 B12857328 2,2'-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride

2,2'-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride

Cat. No.: B12857328
M. Wt: 459.5 g/mol
InChI Key: IBAZAAUGPWITCN-UHFFFAOYSA-L
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Description

2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride is a quaternary ammonium compound. It is known for its unique structure, which includes two trimethylethanaminium groups connected by an undecanedioylbis(oxy) linker. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride typically involves the reaction of undecanedioyl chloride with N,N,N-trimethylethan-1-aminium in the presence of a suitable base. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The chloride ions can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents like silver nitrate or sodium sulfate are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride involves its interaction with molecular targets such as cell membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific proteins, altering their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Octanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride
  • 2,2’-((2,5-Diformyl-1,4-phenylene)bis(oxy))bis(N,N,N-trimethylethan-1-aminium) bromide
  • 2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N,N-trimethylethanaminium)

Uniqueness

2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride is unique due to its longer undecanedioylbis(oxy) linker, which imparts distinct chemical and physical properties compared to similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C21H44Cl2N2O4

Molecular Weight

459.5 g/mol

IUPAC Name

trimethyl-[2-[11-oxo-11-[2-(trimethylazaniumyl)ethoxy]undecanoyl]oxyethyl]azanium;dichloride

InChI

InChI=1S/C21H44N2O4.2ClH/c1-22(2,3)16-18-26-20(24)14-12-10-8-7-9-11-13-15-21(25)27-19-17-23(4,5)6;;/h7-19H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

IBAZAAUGPWITCN-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-]

Origin of Product

United States

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